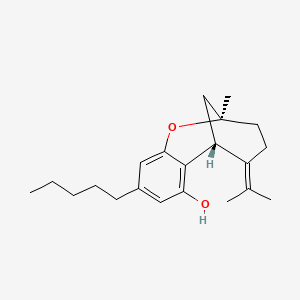

Delta4(8)-iso-THC

Description

Structure

3D Structure

Properties

CAS No. |

23050-59-1 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(1R,9R)-9-methyl-5-pentyl-12-propan-2-ylidene-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,17,22H,5-10,13H2,1-4H3/t17-,21-/m1/s1 |

InChI Key |

CTUPXHOEXDMXQS-DYESRHJHSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@@](CCC3=C(C)C)(OC2=C1)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3=C(C)C)(OC2=C1)C)O |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of Delta4 8 Iso Thc

Formation as a Byproduct of Acid-Catalyzed Cannabidiol (B1668261) (CBD) Cyclization

The most common route to the formation of Δ4(8)-iso-THC is through the acid-catalyzed intramolecular cyclization of CBD. acs.org This chemical reaction is widely used to convert non-psychoactive CBD into psychoactive THC isomers. The reaction proceeds via two main pathways, leading to either the "normal" THC scaffold or the "iso" scaffold. future4200.com Activation of the Δ1 double bond in the CBD molecule leads to the formation of the iso-THC structure, initially as Δ8-iso-THC. future4200.com Under acidic conditions, this intermediate can then rearrange to the more thermodynamically stable Δ4(8)-iso-THC. future4200.com

Influence of Acid Catalysts and Reaction Conditions on Formation

The choice of acid catalyst and the reaction conditions, such as temperature and time, play a crucial role in determining the product distribution of the CBD cyclization reaction, including the yield of Δ4(8)-iso-THC. A variety of both protic and Lewis acids have been studied for this conversion.

Protic acids like p-toluenesulfonic acid (pTSA), camphorsulfonic acid (CSA), hydrochloric acid (HCl), and sulfuric acid (H2SO4) have all been shown to catalyze the reaction. acs.org Lewis acids such as boron trifluoride etherate (BF3·OEt2), indium(III) triflate (In(OTf)3), and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also effective. acs.org

The formation of Δ4(8)-iso-THC is often favored by conditions that promote thermodynamic equilibrium. For instance, prolonged reaction times can lead to the isomerization of initially formed kinetic products into more stable isomers like Δ4(8)-iso-THC. future4200.com Similarly, higher temperatures can also increase the formation of iso-THC compounds. future4200.com

| Acid Catalyst | Typical Reaction Conditions | Observed Outcome Regarding Δ4(8)-iso-THC | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (pTSA) | Toluene (B28343), Room Temperature, 96h (catalytic amount) | Formation of Δ4(8)-iso-THC detected along with Δ8-THC. acs.org | acs.org |

| Sulfuric Acid (H2SO4) | CH2Cl2, 0°C, 72h | Some Δ4(8)-iso-THC formation was detected. acs.org | acs.org |

| Boron Trifluoride Etherate (BF3·OEt2) | Toluene, -10°C, 22h | Resulted in 32% selectivity for Δ4(8)-iso-THC. future4200.com | future4200.com |

| Camphorsulfonic acid (CSA) | Toluene, Room Temperature, 96h | Some Δ4(8)-iso-THC formation was detected. acs.org | acs.org |

Role of Solvents in Isomer Distribution and Yield

The solvent used in the acid-catalyzed cyclization of CBD has a significant impact on the distribution of the resulting isomers, including the yield of Δ4(8)-iso-THC. Different solvents can influence the reaction pathways and the stability of the intermediates, thereby altering the final product ratio.

For example, studies have shown that toluene is a particularly suitable solvent for the conversion of CBD into THC isomers and can influence the selectivity towards the iso-scaffold. acs.org In contrast, the use of dichloromethane (B109758) (CH2Cl2) with pTSA has been reported to lead primarily to the formation of Δ8-THC, with little to no iso-THC products. acs.org A reaction conducted in acetonitrile (B52724) (MeCN) at a low temperature yielded Δ8-iso-THC as the main product, which is the direct precursor to Δ4(8)-iso-THC. acs.org

| Solvent | Acid Catalyst | Key Findings on Isomer Distribution | Reference |

|---|---|---|---|

| Toluene | BF3·OEt2 | Favored the formation of Δ8-iso-THC, which can isomerize to Δ4(8)-iso-THC. future4200.com | future4200.com |

| Dichloromethane (CH2Cl2) | pTSA | Led directly to the formation of Δ8-THC as the sole product. acs.org | acs.org |

| n-Hexane | pTSA | Afforded a mixture of Δ9-THC, Δ8-THC, and Δ8-iso-THC. acs.org | acs.org |

| Acetonitrile (MeCN) | BF3·OEt2 | Yielded Δ8-iso-THC as the main product with trace amounts of Δ4(8)-iso-THC. acs.org | acs.org |

Identification of Precursor Compounds (e.g., Olivetol) in Synthetic Routes

Olivetol (B132274) is a key precursor in many synthetic routes to cannabinoids. frontiersin.org It is a resorcinol (B1680541) derivative that forms the aromatic portion of the cannabinoid structure. In the context of Δ4(8)-iso-THC formation, olivetol can be a starting material in total synthesis approaches or can be present as an impurity in the reaction mixture. frontiersin.org The condensation of olivetol with a suitable terpene derivative, such as (+)-trans-p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst is a common strategy for synthesizing THC analogs. future4200.com

The presence of olivetol in commercial Δ8-THC products, which often contain Δ4(8)-iso-THC as an impurity, can be an indicator of a fully synthetic origin of the cannabinoids. frontiersin.org

Chemical Synthesis Methodologies for Research Standards

The preparation of pure Δ4(8)-iso-THC is essential for its use as a research standard for analytical and pharmacological studies. While it is often formed as a byproduct, specific synthetic methodologies can be employed to obtain it in higher purity.

Stereoselective Synthesis Approaches

While the literature extensively covers stereoselective synthesis of Δ9-THC and Δ8-THC, specific methods targeting the stereoselective synthesis of Δ4(8)-iso-THC are less common. Most synthetic routes that produce iso-THC compounds often result in a mixture of isomers.

However, the principles of stereocontrol used in the synthesis of other cannabinoids can be applied. For instance, the condensation of olivetol with a chiral terpene precursor, such as (S)-cis-verbenol, in the presence of a Lewis acid is a known method for the stereospecific preparation of (-)-Δ8-trans-THC. future4200.com A similar strategy, potentially using a different chiral terpene or catalyst system, could theoretically be adapted to favor the formation of a specific stereoisomer of Δ4(8)-iso-THC. The challenge lies in controlling the cyclization to favor the iso-scaffold and the subsequent isomerization to the Δ4(8) position while maintaining stereochemical integrity.

Derivatization Strategies for Analog Generation

Derivatization is a chemical modification process used to create new analogs of a parent compound, often to explore structure-activity relationships or to improve analytical detection. While specific derivatization strategies for generating a library of Δ4(8)-iso-THC analogs are not extensively reported, general methods for cannabinoid derivatization can be considered.

The phenolic hydroxyl group on the aromatic ring of Δ4(8)-iso-THC is a primary site for derivatization. Reactions such as esterification or etherification can be performed at this position to introduce various functional groups. Additionally, the exocyclic double bond in the iso-THC structure could potentially undergo reactions such as hydrogenation or epoxidation to create new analogs. However, it is important to note that many derivatization reagents, particularly acidic ones, can cause rearrangements of the cannabinoid skeleton, and thus reaction conditions must be carefully chosen to avoid undesired side reactions. future4200.com

Molecular and Cellular Pharmacology of Delta4 8 Iso Thc

Ligand Interactions with Cannabinoid Receptors (CB1 and CB2)

The interaction of any cannabinoid with the endocannabinoid system's primary receptors, CB1 and CB2, is a cornerstone of its pharmacological profile. For Delta-4(8)-iso-THC, this profile is currently theoretical, based on the known activities of its structural isomers.

Hypothetical Binding Affinity and Receptor Occupancy Considerations

To date, specific binding affinity data for Delta-4(8)-iso-THC at CB1 and CB2 receptors is not available in published literature. caymanchem.com However, we can formulate hypotheses based on its structural relationship to other THC isomers. Delta-8-THC, for instance, acts as a partial agonist at both CB1 and CB2 receptors, but generally exhibits a lower binding affinity and potency compared to Delta-9-THC. nih.govpreprints.org The difference in the location of the double bond between these isomers influences the molecule's three-dimensional conformation, which is a critical determinant of receptor binding. preprints.org

The shift of the double bond to the 4(8) position in the iso-THC structure represents a more significant structural alteration compared to the difference between Delta-9 and Delta-8-THC. This could potentially result in a distinct binding affinity profile. It is plausible that Delta-4(8)-iso-THC may have a significantly lower affinity for the orthosteric binding site of CB1 and CB2 receptors compared to its more well-known isomers. The degree of receptor occupancy required to elicit a biological response is directly related to binding affinity (Kᵢ or Kd) and the intrinsic efficacy of the ligand. Without empirical data, it remains a critical question for future research whether Delta-4(8)-iso-THC can achieve sufficient receptor occupancy at physiologically relevant concentrations to induce significant agonism or antagonism.

In Vitro Agonist/Antagonist Efficacy Profiling Methodologies

To determine the functional activity of Delta-4(8)-iso-THC, a suite of established in vitro methodologies would be employed. These assays are designed to profile a ligand as an agonist (which activates the receptor), antagonist (which blocks the receptor), or inverse agonist (which promotes an inactive receptor state).

One robust method is the receptor depletion assay . This technique involves using an irreversible antagonist to permanently block a fraction of the receptors. By comparing the concentration-response curves of the test compound (e.g., Delta-4(8)-iso-THC) in the presence and absence of the irreversible antagonist, researchers can quantitatively determine the ligand's efficacy (τ) and affinity (Kₐ). nih.gov

Another powerful approach is the use of Time-Resolved Förster Resonance Energy Transfer (TR-FRET) based kinetic ligand binding assays . These high-throughput assays use a fluorescently labeled tracer that binds to the cannabinoid receptors. biorxiv.orgfrontiersin.org By measuring the displacement of this tracer by the unlabeled test compound, one can determine the equilibrium dissociation constant (Kᵢ), which is a measure of binding affinity. biorxiv.orgfrontiersin.org These assays can also be adapted to measure the kinetics of binding, such as the association (kₒₙ) and dissociation (kₒff) rate constants. frontiersin.org

Computational methods like virtual screening, which involves docking and quantitative structure-activity relationship (QSAR) studies, can also serve as a preliminary step to predict the binding potential of novel ligands like Delta-4(8)-iso-THC before undertaking resource-intensive in vitro experiments. acs.orgresearchgate.net

Table 1: In Vitro Methodologies for Cannabinoid Receptor Profiling

| Methodology | Principle | Key Parameters Measured |

|---|---|---|

| Receptor Depletion Assay | Irreversibly blocking a receptor fraction to quantify functional response. nih.gov | Efficacy (τ), Affinity (Kₐ) nih.gov |

| TR-FRET Binding Assay | Measuring displacement of a fluorescent tracer from the receptor by a test ligand. biorxiv.orgfrontiersin.org | Binding Affinity (Kᵢ, IC₅₀), Binding Kinetics (kₒₙ, kₒff) biorxiv.orgfrontiersin.org |

| GTPγS Binding Assay | Measures G-protein activation upon receptor agonism by quantifying the binding of radiolabeled GTPγS. | Potency (EC₅₀), Efficacy (Eₘₐₓ) |

| cAMP Accumulation Assay | Measures the inhibition of adenylyl cyclase activity (a downstream effect of CB1/CB2 activation) via changes in cyclic AMP levels. | Potency (EC₅₀), Efficacy (Eₘₐₓ) |

| Virtual Screening/Docking | Computational simulation of ligand-receptor binding to predict interaction. acs.orgresearchgate.net | Putative Binding Pose, Predicted Affinity Score researchgate.net |

Allosteric Modulation Potential at Cannabinoid Receptors (Theoretical)

Beyond direct activation or blockade of the orthosteric site (the primary binding site), some ligands can act as allosteric modulators. These molecules bind to a different site on the receptor to change its conformation, thereby altering the binding or efficacy of orthosteric ligands. mdpi.com

Cannabidiol (B1668261) (CBD) is a well-characterized negative allosteric modulator (NAM) of the CB1 receptor. mdpi.comfrontiersin.org It can reduce the binding affinity and/or efficacy of agonists like Delta-9-THC. frontiersin.org The binding site for CBD has been suggested to involve the N-terminal domain of the CB1 receptor. mdpi.com

Theoretically, Delta-4(8)-iso-THC could also possess allosteric modulatory properties. Its unique structure might favor binding to an allosteric pocket on CB1 or CB2 receptors. Investigating this would involve assays that measure the effect of Delta-4(8)-iso-THC on the binding and functional activity of a known orthosteric agonist (like CP55,940 or Delta-9-THC). A shift in the potency or maximal efficacy of the orthosteric ligand in the presence of Delta-4(8)-iso-THC would indicate allosteric modulation. frontiersin.org Such properties could have significant therapeutic implications, offering a more nuanced way to modulate the endocannabinoid system.

Interaction with Non-Cannabinoid Molecular Targets (Investigative Approaches)

The pharmacological actions of cannabinoids are not exclusively mediated by CB1 and CB2 receptors. Many cannabinoids interact with a range of other molecular targets, and Delta-4(8)-iso-THC should be investigated accordingly. frontiersin.orgmdpi.com

Screening Against G Protein-Coupled Receptors (e.g., GPR55, GPR18)

Several other G protein-coupled receptors (GPCRs) have been identified as targets for cannabinoids. Notably, GPR55 and GPR18 are sometimes referred to as putative cannabinoid receptors. frontiersin.orgmdpi.com Various phytocannabinoids, including THC, act as agonists at these receptors. mdpi.commdpi.com Furthermore, some research indicates that certain THC isomers retain activity at GPR18 and GPR55. wikipedia.org

Given these precedents, a logical investigative approach for Delta-4(8)-iso-THC would be to screen it for activity at these and other GPCRs. This is typically done using cell lines that express the receptor of interest, coupled to a reporter system (e.g., measuring intracellular calcium mobilization or β-arrestin recruitment) to detect receptor activation or inhibition. Discovering activity at these non-CB1/CB2 GPCRs could uncover novel signaling pathways for this isomer.

Table 2: Potential Non-Cannabinoid GPCR Targets for Delta-4(8)-iso-THC

| Receptor | Known Cannabinoid Ligands | Potential Interaction |

|---|---|---|

| GPR55 | THC, CBD, CBG mdpi.com | Agonism or Antagonism |

| GPR18 | THC mdpi.com, N-Arachidonoyl glycine (B1666218) (NAGly) frontiersin.org | Agonism or Antagonism |

| Opioid Receptors | Some cannabinoids show cross-reactivity mdpi.com | Modulation of receptor function |

| Serotonin Receptors | THC acts as an antagonist at 5-HT3A receptors mdpi.com | Antagonism or other modulation |

Modulation of Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a family of ion channels involved in sensory perception, including temperature and pain. frontiersin.org It is now well-established that many cannabinoids modulate the activity of several TRP channels. explorationpub.com For example, Delta-9-THC is an agonist at TRPV2, TRPV3, and TRPV4, while CBD is a potent modulator of several channels in the TRPV, TRPA, and TRPM subfamilies. mdpi.comfrontiersin.org

The structural similarity of Delta-4(8)-iso-THC to other TRP-modulating cannabinoids makes these channels high-priority targets for investigation. Standard investigative techniques include patch-clamp electrophysiology or calcium imaging assays in cells expressing specific TRP channels. These methods can determine whether Delta-4(8)-iso-THC activates, sensitizes, or desensitizes these channels, potentially revealing mechanisms for non-cannabinoid receptor-mediated effects. nih.gov

Table 3: TRP Channel Subfamilies and Known Cannabinoid Interactions

| TRP Subfamily | Specific Channel | Known Cannabinoid Modulators |

|---|---|---|

| Vanilloid (TRPV) | TRPV1, TRPV2, TRPV3, TRPV4 | THC, CBD, CBG, THCV frontiersin.orgexplorationpub.com |

| Ankyrin (TRPA) | TRPA1 | THC, CBD, CBG mdpi.comfrontiersin.org |

| Melastatin (TRPM) | TRPM8 | THC (antagonist), CBD, anandamide (B1667382) mdpi.comfrontiersin.orgmdpi.com |

Enzyme Inhibition and Activation Studies

Currently, there is a significant lack of published scientific research on the specific interactions of Delta-4(8)-iso-tetrahydrocannabinol (Delta-4(8)-iso-THC) with enzymes. No studies were identified that have specifically investigated the potential of Delta-4(8)-iso-THC to inhibit or activate key enzyme systems, such as the cytochrome P450 (CYP) family of enzymes, which are crucial for the metabolism of many compounds. nih.govtandfonline.comacs.org While extensive research is available on how other cannabinoids like Delta-9-THC and cannabidiol (CBD) interact with these enzymes, this information cannot be extrapolated to Delta-4(8)-iso-THC due to structural differences. nih.govtandfonline.com

Delta-4(8)-iso-THC is recognized as a byproduct of the acid-catalyzed cyclization of CBD, a process used to synthesize Delta-8-THC and Delta-9-THC. nih.govwa.govnih.govacs.orgcaymanchem.com Its presence in commercial Delta-8-THC products has been documented. nih.govnih.govpreprints.org However, the pharmacological and toxicological profile of these byproducts, including their effects on enzymatic activity, remains largely unstudied. wa.govnih.gov

Intracellular Signaling Pathway Modulation (Hypothetical Mechanisms)

The influence of Delta-4(8)-iso-THC on intracellular signaling pathways is an area where specific research is currently absent. While the signaling cascades of major cannabinoids like Delta-9-THC are well-documented, it is not scientifically sound to assume that Delta-4(8)-iso-THC behaves similarly. One report has suggested that Delta-4(8)-iso-THC is not psychoactive, implying it may not interact with cannabinoid receptor 1 (CB1) in the same manner as Delta-9-THC, but further research is needed to confirm this. wa.gov

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Modulation

There are no available scientific studies that have examined the effect of Delta-4(8)-iso-THC on the cyclic adenosine monophosphate (cAMP) signaling pathway. For other cannabinoids, modulation of the cAMP pathway is a key mechanism of action, often initiated by binding to G protein-coupled receptors like the CB1 and CB2 receptors. nih.gov However, without specific research on Delta-4(8)-iso-THC, its potential to modulate adenylyl cyclase activity and alter intracellular cAMP levels remains entirely hypothetical.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Specific data on the activation or inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway by Delta-4(8)-iso-THC is not present in the current scientific literature. The MAPK pathway is a critical signaling cascade involved in regulating a variety of cellular processes, and it is known to be affected by other cannabinoids. The absence of studies on Delta-4(8)-iso-THC means its role in modulating this pathway is unknown.

Calcium Flux Dynamics in Cell-Based Assays

There is no published research detailing the effects of Delta-4(8)-iso-THC on calcium flux in cell-based assays. Intracellular calcium levels are a vital component of cellular signaling, and while some cannabinoids are known to influence calcium channels and mobilization, the specific activity of Delta-4(8)-iso-THC in this regard has not been investigated.

In Vitro Cellular Activity Profiles

Comprehensive in vitro cellular activity profiles for Delta-4(8)-iso-THC are not available in the existing scientific literature. Such profiles would require extensive testing across various cell lines to determine the compound's effects on cellular functions.

Effects on Cell Proliferation and Viability in Specific Cell Lines

There is a notable absence of research and data concerning the effects of Delta-4(8)-iso-THC on the proliferation and viability of specific cell lines. While numerous studies have detailed the anti-proliferative and cytotoxic effects of other cannabinoids like Delta-9-THC and CBD in various cancer cell lines, similar investigations into Delta-4(8)-iso-THC have not been published. nih.govpreprints.org Therefore, no data tables on its impact on cell proliferation or viability can be provided at this time. The biological activity of this specific THC isomer remains an uninvestigated area of cannabinoid science. nih.gov

Absence of Cancer Cell Death Induction in Select Models

A thorough review of current scientific literature indicates a significant gap in the pharmacological characterization of Delta-4(8)-iso-tetrahydrocannabinol (Delta-4(8)-iso-THC). This compound is primarily identified as a byproduct of the acid-catalyzed cyclization of cannabidiol (CBD) during the synthesis of Delta-8-THC. nih.govwa.gov

Crucially, there are no available preclinical or clinical studies investigating the direct effects of isolated Delta-4(8)-iso-THC on cancer cell lines or in animal tumor models. The scientific consensus is that the pharmacology of iso-THC isomers, including Delta-4(8)-iso-THC, remains largely unstudied. wikipedia.orgontosight.aiweedy.fr Reports have characterized it as a "new chemical entity" for which toxicological and pharmacological effects have not yet been assessed in any in vitro or in vivo test systems. wa.gov

While extensive research has explored the cytotoxic and pro-apoptotic effects of other cannabinoids like Delta-9-THC and cannabidiol (CBD) in various cancers, these findings cannot be extrapolated to Delta-4(8)-iso-THC due to structural differences that can lead to distinct pharmacological activities. nih.govashpublications.orgresearchgate.net One computational in silico study selected Delta-4-iso-THC as a potential candidate for targeting the estrogen receptor-beta in breast cancer based on molecular docking simulations; however, this study did not involve experimental validation of its effects on cell viability or death. flowermed.com.br

Research Findings Summary

Given the lack of experimental research, there is no data to present regarding the absence or presence of cancer cell death induction by Delta-4(8)-iso-THC. The table below reflects the current void in the scientific literature.

| Cell Line/Model | Cancer Type | Outcome Observed | Citation |

| Not Applicable | Not Applicable | No peer-reviewed studies available | wa.govwikipedia.orgontosight.ai |

Pre Clinical Investigations of Delta4 8 Iso Thc in Defined Models

Approaches for In Vivo Mechanistic Studies in Animal Models

Following in vitro characterization, in vivo studies in animal models, primarily rodents, are essential to understand the physiological and behavioral effects of Delta-4(8)-iso-THC in a whole organism.

To understand where in the brain Delta-4(8)-iso-THC exerts its effects, receptor occupancy and distribution studies are performed. These studies aim to determine the specific brain regions where the compound binds to its target receptors.

Methodologies for these studies often involve the use of radiolabeled compounds. A version of Delta-4(8)-iso-THC could be synthesized to include a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). Following administration of the radiolabeled compound to a rodent, techniques like autoradiography can be used on brain slices to visualize the distribution of the compound. By comparing the distribution pattern with the known locations of cannabinoid receptors, researchers can confirm that the compound is binding to its intended targets in vivo.

Electrophysiology allows for the direct measurement of how Delta-4(8)-iso-THC affects neuronal activity. These experiments are often conducted on acute brain slices from rodents, which allows for the study of specific neural circuits in a controlled ex vivo environment.

Metabolism and Biotransformation Pathways of Delta4 8 Iso Thc

In Vitro Hepatic Biotransformation Studies

A Note on the Lack of Direct Research: To date, no in vitro hepatic biotransformation studies using human liver microsomes or hepatocytes have been published specifically for Delta-4(8)-iso-THC. The following information is based on established findings for its isomers.

In vitro studies using human liver microsomes are fundamental for elucidating the metabolic pathways of drugs and other xenobiotics. For cannabinoids like Δ9-THC and Δ8-THC, these studies have been crucial in identifying the key enzymes and metabolites involved. nih.govpreprints.orgnih.gov

It is hypothesized that if Δ4(8)-iso-THC were subjected to incubation with human liver microsomes, it would undergo similar biotransformations to its isomers. These experiments typically involve:

Incubation: The compound is incubated with a preparation of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Cofactor Addition: Essential cofactors, such as NADPH (for cytochrome P450 enzymes) and UDPGA (for UGT enzymes), are added to initiate the metabolic reactions.

Analysis: Following incubation, the mixture is analyzed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent compound and its newly formed metabolites. oup.comoup.com

Studies on Δ8-THC have shown that it is readily metabolized by human liver microsomes into various hydroxylated and carboxylated products, a fate that would also be expected for Δ4(8)-iso-THC. nih.govpreprints.orgresearchgate.net

Identification and Characterization of Metabolites

The primary goal of cannabinoid metabolism is to increase water solubility to facilitate excretion. This is achieved through the addition of polar functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups.

The most prominent initial step in the metabolism of Δ9-THC and Δ8-THC is hydroxylation, particularly at the C-11 position. who.intcaymanchem.comwikipedia.org This reaction creates an active metabolite, 11-hydroxy-THC (11-OH-THC), which is often more potent than the parent compound. taylorandfrancis.com Given the structural similarities, it is highly probable that Δ4(8)-iso-THC would also be a substrate for hydroxylation.

The major metabolic reaction would likely be: Δ4(8)-iso-THC → 11-hydroxy-Δ4(8)-iso-THC

Other sites of hydroxylation are also possible. For instance, Δ9-THC can be hydroxylated at the 8β-position, and Δ8-THC at the 7α- and 7β-positions. nih.govmdpi.com Therefore, minor hydroxylated metabolites of Δ4(8)-iso-THC could also be formed.

Following the initial hydroxylation, the 11-OH metabolite undergoes further oxidation. Dehydrogenase enzymes convert the 11-hydroxy group into a carboxyl group, forming a carboxylic acid metabolite. wikipedia.org This metabolite is generally considered inactive.

The pathway would proceed as follows: 11-hydroxy-Δ4(8)-iso-THC → 11-nor-9-carboxy-Δ4(8)-iso-THC (Δ4(8)-iso-THC-COOH)

This carboxylic acid metabolite is the primary target for Phase II conjugation. Glucuronidation, the attachment of a glucuronic acid molecule, dramatically increases the water solubility of the metabolite, preparing it for urinary excretion. caymanchem.comacs.org This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. acs.orggoogle.com The final major metabolite excreted in urine would be the glucuronide conjugate. taylorandfrancis.com

Δ4(8)-iso-THC-COOH → Δ4(8)-iso-THC-COOH-glucuronide

Enzymatic Systems Involved in Biotransformation

The biotransformation of cannabinoids is orchestrated by specific families of enzymes.

Cytochrome P450 (CYP450) Isoforms: This superfamily of enzymes is responsible for the initial Phase I oxidative metabolism. Studies have pinpointed specific isoforms responsible for THC metabolism.

CYP2C9 is the primary enzyme responsible for the 11-hydroxylation of both Δ9-THC and Δ8-THC. nih.govmdpi.comresearchgate.netwikipedia.org

CYP3A4 also contributes to metabolism, often producing minor metabolites through hydroxylation at other positions, such as the 8-position for Δ9-THC and the 7-position for Δ8-THC. nih.govd-nb.info

CYP2C19 plays a lesser role but is also involved in THC hydroxylation. d-nb.inforesearchgate.net

It is logical to assume these same enzymes—primarily CYP2C9 and CYP3A4—would be responsible for the metabolism of Δ4(8)-iso-THC.

UDP-glucuronosyltransferases (UGTs): These Phase II enzymes are responsible for conjugating the carboxylated metabolites with glucuronic acid. Several UGT isoforms, including UGT1A9 and UGT2B7, have been identified as being involved in the glucuronidation of cannabinoid metabolites. google.comwikipedia.orgnih.gov

Table 1: Postulated Enzymatic Systems in Δ4(8)-iso-THC Metabolism

| Metabolic Step | Primary Enzymes (Hypothesized) | Resulting Metabolite (Hypothesized) |

|---|---|---|

| Phase I: Hydroxylation | CYP2C9, CYP3A4, CYP2C19 | 11-hydroxy-Δ4(8)-iso-THC |

| Phase I: Oxidation | Alcohol/Aldehyde Dehydrogenases | 11-nor-9-carboxy-Δ4(8)-iso-THC |

| Phase II: Glucuronidation | UGT1A9, UGT2B7 | Δ4(8)-iso-THC-COOH-glucuronide |

Metabolic Fate and Excretion Profiles in Animal Models

A Note on the Lack of Direct Research: No studies detailing the metabolic fate or excretion profiles of Delta-4(8)-iso-THC in animal models have been published. The information below is extrapolated from studies on related THC isomers.

Animal models, such as mice and rats, are essential for understanding the pharmacokinetics of a compound, including its distribution, metabolism, and excretion.

Based on animal studies with Δ9-THC, after administration, the compound is rapidly distributed to tissues, with the highest concentrations found in fat due to its high lipophilicity. nih.govbiorxiv.org Metabolism occurs primarily in the liver. The resulting metabolites are then excreted from the body. For Δ9-THC, approximately 65% of a dose is excreted in the feces and 20% in the urine, mainly as the glucuronide conjugate of the THC-COOH metabolite. researchgate.net

It is plausible that Δ4(8)-iso-THC would exhibit a similar profile. Following administration to an animal model, it would likely be distributed to fatty tissues, metabolized in the liver via the pathways described above, and its metabolites would be excreted primarily through feces and urine. Pharmacokinetic studies in guinea pigs have been used to determine levels of Δ8-THC and its carboxylic acid metabolite in plasma. nih.govpreprints.org Similar models would be necessary to confirm the metabolic fate of Δ4(8)-iso-THC.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Delta-4(8)-iso-tetrahydrocannabinol | Δ4(8)-iso-THC |

| Delta-9-tetrahydrocannabinol | Δ9-THC |

| Delta-8-tetrahydrocannabinol | Δ8-THC |

| Cannabidiol (B1668261) | CBD |

| 11-hydroxy-Δ4(8)-iso-tetrahydrocannabinol | 11-OH-Δ4(8)-iso-THC |

| 11-nor-9-carboxy-Δ4(8)-iso-tetrahydrocannabinol | Δ4(8)-iso-THC-COOH |

| Δ4(8)-iso-THC-COOH-glucuronide | - |

| Cytochrome P450 2C9 | CYP2C9 |

| Cytochrome P450 3A4 | CYP3A4 |

| Cytochrome P450 2C19 | CYP2C19 |

Advanced Analytical Methodologies for Characterization and Detection of Delta4 8 Iso Thc

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

While chromatography separates the components of a mixture, spectroscopy is essential for unequivocally identifying their chemical structures. For novel or unknown compounds like Δ⁴⁽⁸⁾-iso-THC and other synthesis-related impurities, a combination of spectroscopic methods is required for full characterization. dea.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation. unodc.org A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is employed to determine the precise connectivity and stereochemistry of the molecule. unodc.orgoup.com The structures of Δ⁴⁽⁸⁾-iso-THC and other related impurities isolated from commercial Δ⁸-THC products have been confirmed using these comprehensive NMR techniques. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which helps in determining the elemental composition of a compound. mdpi.comdea.gov This information, combined with the fragmentation patterns from MS/MS analysis and the structural details from NMR, provides conclusive evidence for the identification of a specific isomer like Δ⁴⁽⁸⁾-iso-THC. dea.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Delta-4(8)-iso-Tetrahydrocannabinol | Δ⁴⁽⁸⁾-iso-THC |

| Delta-8-iso-Tetrahydrocannabinol | Δ⁸-iso-THC |

| Delta-8-Tetrahydrocannabinol | Δ⁸-THC |

| Delta-9-Tetrahydrocannabinol | Δ⁹-THC |

| Cannabidiol (B1668261) | CBD |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of Delta-4(8)-iso-THC. acs.org Due to the subtle differences in the chemical structure between THC isomers, less specific methods can fail to differentiate them. Researchers have successfully utilized a suite of NMR experiments, including 1H NMR, 13C NMR, and two-dimensional techniques (e.g., COSY, HSQC, HMBC), to provide a complete and unambiguous assignment of the molecular structure of Delta-4(8)-iso-THC. acs.org

These analyses allow for the precise mapping of proton and carbon atoms within the molecule. For instance, the spectrum of Δ4(8)-iso-THC shows a characteristic signal at 4.29 ppm for the H-3 proton, which, along with other unique shifts, allows it to be distinguished from Δ9-THC, Δ8-THC, and its other isomer, Δ8-iso-THC. acs.org This level of detailed structural information is indispensable for confirming the identity of the compound, especially when isolating it from complex reaction mixtures resulting from CBD cyclization. caymanchem.comacs.orgpreprints.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise mass and elemental formula of Delta-4(8)-iso-THC. preprints.orgwaters.com The compound has a molecular formula of C21H30O2, which is identical to its isomers, including Delta-8-THC and Delta-9-THC. waters.comcaymanchem.com HRMS analysis can confirm this elemental composition with a high degree of accuracy (e.g., within a few parts per million), providing strong evidence for the compound's identity. waters.com

While HRMS alone cannot distinguish between isomers, it is often coupled with chromatographic separation or other advanced techniques. waters.com For example, fragmentation analysis (MS/MS) can reveal structural information. Recent studies have shown that using techniques like silver (Ag(I)) adduct formation can induce unique fragmentation patterns for different THC isomers, including Δ4(8)-iso-THC, aiding in their differentiation even when they co-elute chromatographically. nih.govacs.org

Quantitative Analysis Methodologies in Complex Matrices

Quantifying Delta-4(8)-iso-THC, particularly in complex matrices like cannabis distillates and consumer products, is fraught with challenges primarily due to its co-elution with other cannabinoids in common analytical methods. caymanchem.comwur.nlacs.org

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to separate Delta-4(8)-iso-THC from the major cannabinoids Delta-9-THC and Delta-8-THC. wur.nlacs.org This overlap can lead to the inaccurate quantification of these regulated compounds. To overcome this, more robust separation techniques are required. Gas chromatography (GC) has been demonstrated as a reliable and robust method that can achieve baseline resolution of Delta-4(8)-iso-THC from other THC isomers. caymanchem.com Advanced methods like cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS) have also been developed to separate these challenging isomers in milliseconds without prior chromatographic separation. nih.govacs.org

| Method | Separation of Δ4(8)-iso-THC from Δ9-THC/Δ8-THC | Key Findings | References |

| Reversed-Phase HPLC (RP-HPLC) | Poor / Co-elution | Δ4(8)-iso-THC often overlaps with Δ9-THC and Δ8-THC, leading to potential quantification errors. | wur.nl, acs.org |

| Gas Chromatography (GC-MS/FID) | Good / Baseline Resolution | Offers reliable separation and quantification, making it suitable for identifying iso-THC contaminants. | caymanchem.com |

| Cyclic Ion Mobility Spectrometry (cIMS-MS) | Excellent / Rapid Separation | Can distinguish isomers in milliseconds, even without chromatography, by leveraging their different shapes and adduct formations. | nih.gov, acs.org |

Isotope-Dilution Mass Spectrometry for Trace-Level Quantification

Isotope-dilution mass spectrometry is the gold standard for trace-level quantification, valued for its high precision and ability to correct for matrix effects and variations in sample preparation. This technique involves spiking a sample with a known concentration of a stable isotope-labeled version of the analyte, which serves as an internal standard. nih.govnih.govgoogle.com

While deuterated standards are available and utilized for other cannabinoids like Delta-8-THC (e.g., Δ8-THC-d9) and Delta-9-THC, the specific application of isotope-dilution MS for Delta-4(8)-iso-THC is dependent on the commercial availability of its corresponding stable isotope-labeled standard. preprints.orgnih.govcaymanchem.com The development and use of such a standard would enable highly accurate and sensitive quantification of Delta-4(8)-iso-THC in diverse and complex matrices such as food products, distillates, and biological fluids.

Development and Validation of Reference Standards for Analytical Purposes

The availability of high-purity, well-characterized reference standards is a prerequisite for the accurate identification and quantification of any chemical compound in analytical testing. sigmaaldrich.com For Delta-4(8)-iso-THC, both analytical reference standards and Certified Reference Materials (CRMs) are commercially available. caymanchem.com

These standards are essential for method development, validation, calibration, and routine quality control in forensic and testing laboratories. sigmaaldrich.com CRMs, in particular, provide the highest level of accuracy and traceability. They are manufactured and tested under stringent international standards, such as ISO/IEC 17025 (general requirements for the competence of testing and calibration laboratories) and ISO 17034 (general requirements for the competence of reference material producers). caymanchem.comcaymanchem.comsigmaaldrich.com A certificate of analysis for a CRM provides certified property values, associated uncertainties, and a statement of metrological traceability, ensuring confidence and comparability of analytical results across different laboratories. caymanchem.com

| Parameter | Details | Reference |

| Product Name | Δ4(8)-iso-THC (CRM) | caymanchem.com |

| Formal Name | (2R,6R)-2-methyl-9-pentyl-5-(propan-2-ylidene)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[b]oxocin-7-ol | caymanchem.com |

| Molecular Formula | C21H30O2 | caymanchem.com |

| Formula Weight | 314.5 | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

| Certification | Manufactured and tested to meet ISO/IEC 17025 and ISO 17034 standards. | caymanchem.com |

| Application | Quantitative analytical reference standard for research and forensic applications. | caymanchem.com |

Structure Activity Relationship Sar and Computational Studies of Delta4 8 Iso Thc

Systematic Structural Modifications and Correlation with Biological Activity

The structure-activity relationship (SAR) of cannabinoids is a complex field that aims to understand how modifications to their chemical structure affect their biological activity. While research has extensively focused on major cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) and cannabidiol (B1668261) (CBD), information specifically on the systematic structural modifications of Delta-4(8)-iso-THC (Δ4(8)-iso-THC) is limited. However, general SAR principles derived from studies of other THC isomers and synthetic cannabinoids can provide valuable insights.

For classical cannabinoids, several structural features are crucial for their interaction with cannabinoid receptors (CB1 and CB2). These include the phenolic hydroxyl group, the alkyl side chain, and the stereochemistry of the molecule. researchgate.net Δ8-THC is often used as a scaffold for SAR studies due to its greater chemical stability compared to Δ9-THC. researchgate.net

Studies on Δ8-THC analogs have shown that the length and branching of the C3 alkyl side chain significantly influence potency. For instance, increasing the chain length up to a certain point can enhance affinity for cannabinoid receptors. Modifications at the 2'-position of the side chain have been found to be optimal for activity. researchgate.net

The small structural difference between THC isomers, such as the position of the double bond, can have a noticeable effect on the molecule's three-dimensional shape, which in turn can influence its pharmacological and psychological effects. nih.govpreprints.org For example, Δ8-THC is a partial agonist of both CB1 and CB2 receptors, similar to Δ9-THC, but with lower potency. nih.govpreprints.org This difference in potency is attributed to the altered conformation of the molecule due to the different double bond placement. nih.gov

While direct studies on Δ4(8)-iso-THC are scarce, it is known to be an impurity in the synthesis of Δ8-THC and Δ9-THC from CBD. caymanchem.comcaymanchem.com Its biological activity is not well-characterized, but it is suggested to have little to no activity at the CB1 receptor, which would imply a lack of psychoactive effects. researchgate.net

Table 1: Impact of Structural Modifications on Cannabinoid Activity (General Observations)

| Structural Modification | Effect on Biological Activity | Reference |

| Alkyl Side Chain Length | Potency generally increases with chain length up to an optimal point. | researchgate.net |

| Alkyl Side Chain Branching | Branching can influence potency and selectivity. | researchgate.net |

| Phenolic Hydroxyl Group | Essential for high-affinity binding to cannabinoid receptors. | researchgate.net |

| Double Bond Position | Affects the three-dimensional shape and can alter receptor affinity and efficacy. | nih.govpreprints.org |

| Stereochemistry | The specific spatial arrangement of atoms is critical for receptor interaction. | researchgate.net |

Ligand-Based and Structure-Based Drug Design Principles (Applicable to Cannabinoids)

The development of new cannabinoid-based therapeutics relies heavily on both ligand-based and structure-based drug design principles. encyclopedia.pub These approaches aim to create molecules with improved potency, selectivity, and pharmacokinetic properties.

Ligand-Based Drug Design: This approach utilizes the knowledge of known active ligands to develop new ones. encyclopedia.pub For cannabinoids, this involves creating pharmacophore models based on the structures of potent and selective agonists or antagonists. These models define the essential three-dimensional arrangement of chemical features necessary for biological activity. Quantitative structure-activity relationship (QSAR) studies are a key component of ligand-based design, correlating the physicochemical properties of molecules with their biological activities. nih.govmdpi.com

Structure-Based Drug Design (SBDD): This method relies on the three-dimensional structure of the target protein, such as the CB1 and CB2 receptors. encyclopedia.pub With the recent advances in obtaining crystal and cryo-electron microscopy (cryo-EM) structures of cannabinoid receptors, SBDD has become a powerful tool for discovering novel cannabinoid ligands. nih.govbiorxiv.org This approach allows for the computational docking of virtual libraries of compounds into the receptor's binding site to predict their binding affinity and mode of interaction. biorxiv.org This has led to the discovery of new chemotypes for the CB1 receptor with potentially reduced side effects. biorxiv.org

Both ligand-based and structure-based approaches are often used in a complementary manner. Homology modeling, where the structure of a target protein is predicted based on the known structure of a related protein, has been extensively used for cannabinoid receptors. encyclopedia.pubnottingham.ac.uk These models can then be refined using molecular dynamics simulations and validated with experimental data. nottingham.ac.uk

The ultimate goal of these design principles is to develop functionally selective ligands that can activate specific signaling pathways, potentially enhancing therapeutic efficacy while minimizing undesirable side effects. nih.gov

Molecular Docking and Dynamics Simulations with Cannabinoid Receptors and Other Putative Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between ligands like Δ4(8)-iso-THC and their biological targets at an atomic level. encyclopedia.pub These methods provide insights into binding poses, interaction energies, and the dynamic behavior of the ligand-receptor complex over time. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For cannabinoids, docking studies have been used to understand their binding modes within the orthosteric and allosteric sites of CB1 and CB2 receptors. mdpi.comnih.gov For instance, docking studies have helped to elucidate the binding poses of THC in both active and inactive conformations of the CB1 receptor. nih.gov In a study investigating potential new therapeutic targets for cannabinoids, docking was used to screen phytocannabinoids against various phosphodiesterase (PDE) isoforms, highlighting cannabidiol (CBD) as a potential PDE9 inhibitor. unifi.it A study on less psychoactive analogues of Δ9-THC, including Δ4(8)-iso-THC, used molecular docking to investigate their interaction with the estrogen receptor β (ERβ) as a potential target in breast cancer. flowermed.com.br

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes and the stability of interactions over time. mdpi.com These simulations have been crucial in understanding the activation mechanisms of cannabinoid receptors and the role of different modulators. mdpi.comacs.org For example, MD simulations have shown that ligand binding to CB1 and CB2 receptors can occur through lateral insertion from the lipid bilayer. nih.gov They have also been used to study the stability of triterpene-CB1 complexes and to compare them with the THC-CB1 complex. nih.gov

Putative Targets: While the primary targets for many cannabinoids are the CB1 and CB2 receptors, research is expanding to identify other potential targets. drugtargetreview.com For example, studies have investigated the interaction of cannabinoids with enzymes like autotaxin. drugtargetreview.com Computational approaches, including docking and MD simulations, are instrumental in exploring these potential new targets for compounds like Δ4(8)-iso-THC.

Table 2: Examples of Molecular Docking and Dynamics Simulation Studies of Cannabinoids

| Cannabinoid/Ligand | Target | Method | Key Finding | Reference |

| THC | CB1 Receptor | Molecular Docking & MD | Predicted binding poses in orthosteric site of active and inactive receptor conformations. | nih.gov |

| CBD | PDE9 | Molecular Docking & MD | Identified CBD as a potential and selective PDE9 ligand. | unifi.it |

| Δ4(8)-iso-THC | Estrogen Receptor β | Molecular Docking | Showed interaction with the active site residues of ERβ. | flowermed.com.br |

| Triterpenes | CB1 Receptor | Molecular Docking & MD | Revealed stable non-bonding interactions in a pocket near the active site. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For cannabinoids, QSAR models are developed to predict properties such as binding affinity to CB1 and CB2 receptors. nih.govnih.gov

The process of building a QSAR model involves several steps:

Data Set Preparation: A set of compounds with known biological activities (the training set) is compiled. escholarship.org

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. nih.govmdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govmdpi.com

Several QSAR studies have been conducted on cannabinoids to predict their CB1R-binding affinities. nih.govmdpi.com These models can be valuable tools for predicting the potential activity of new or uncharacterized cannabinoids, such as Δ4(8)-iso-THC. By inputting the structure of Δ4(8)-iso-THC into a validated QSAR model for cannabinoid receptor binding, it would be possible to estimate its affinity for CB1 and CB2 receptors.

One study developed a reliable QSAR model for synthetic cannabinoids using their own experimental binding affinity data for CB1R. nih.govmdpi.com Another study used quantum similarity descriptors to model the biological activities of 30 cannabinoids, achieving robust predictive models for binding affinities to both CB1 and CB2 receptors. nih.gov These approaches could be applied to Δ4(8)-iso-THC to gain insights into its potential biological activity profile.

Methodological Considerations and Future Research Directions

Development of Novel Analytical Probes and Deuterated Internal Standards

The accurate detection and quantification of Δ⁴⁽⁸⁾-iso-THC in complex matrices, such as commercial Δ⁸-THC products, is a significant analytical challenge. Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to adequately separate Δ⁴⁽⁸⁾-iso-THC from other THC isomers, particularly Δ⁸-THC and Δ⁹-THC, due to their structural similarities and co-elution. wa.govwur.nlcaymanchem.com This can lead to inflated measurements of Δ⁸-THC and an underestimation of the presence of this byproduct. wa.gov

To address this, the development of more sophisticated analytical methods is paramount. Gas chromatography-mass spectrometry (GC-MS) has proven to be a more effective technique for resolving these isomers, offering baseline separation of Δ⁴⁽⁸⁾-iso-THC from Δ⁸-THC and Δ⁹-THC. wa.govwur.nlcaymanchem.com Further advancements in chromatographic techniques, such as the use of normal-phase/argentation HPLC and cyclic ion mobility spectrometry-mass spectrometry (cIMS-MS), have also shown promise in distinguishing between these closely related compounds. wur.nlnih.gov

A critical component for the accurate quantification of Δ⁴⁽⁸⁾-iso-THC is the availability of certified reference materials and internal standards. While reference standards for Δ⁴⁽⁸⁾-iso-THC became available in 2022, the development and accessibility of deuterated internal standards for this specific compound would greatly enhance the reliability and accuracy of analytical testing. wa.gov Deuterated standards, such as those already utilized for the analysis of Δ⁹-THC and its metabolites, serve as an invaluable tool in mass spectrometry-based quantification by correcting for variations in sample preparation and instrument response. nih.govpreprints.orggoogle.comresearchgate.net The synthesis of a deuterated version of Δ⁴⁽⁸⁾-iso-THC would represent a significant step forward in enabling precise toxicological and pharmacokinetic studies.

In 2018, a study detailed the development of a cannabinoid-based photoaffinity probe to investigate the protein interaction landscape of THC in neuroblastoma cells. researchgate.net This approach, utilizing a probe with a photoreactive diazirine and an alkyne ligation handle, could be adapted for Δ⁴⁽⁸⁾-iso-THC to identify its potential protein targets and elucidate its molecular mechanisms of action. researchgate.net

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) in Pre-clinical Research

The biological effects of Δ⁴⁽⁸⁾-iso-THC remain largely uncharacterized. Advanced "omics" technologies, such as metabolomics and proteomics, offer powerful platforms for gaining a comprehensive understanding of the cellular and systemic impact of this compound in pre-clinical models.

Proteomics, the large-scale study of proteins, can reveal how Δ⁴⁽⁸⁾-iso-THC exposure alters protein expression and signaling pathways within cells and tissues. nih.gov Previous proteomic studies on THC have identified its influence on mitochondrial and cytoskeletal proteins, and similar investigations into Δ⁴⁽⁸⁾-iso-THC could uncover its specific cellular targets and potential for toxicity or therapeutic effects. nih.gov By applying proteomic techniques to cell cultures or animal models exposed to high-purity Δ⁴⁽⁸⁾-iso-THC, researchers can map its protein interaction network and identify biomarkers of exposure or effect.

Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic changes induced by Δ⁴⁽⁸⁾-iso-THC. This can help in identifying the metabolic pathways affected by the compound and understanding its biotransformation in the body. mdpi.com An ESI-LC/MS method has been reported for the metabolic profiling of phytocannabinoids in cannabis, which could be adapted for Δ⁴⁽⁸⁾-iso-THC. nih.govpreprints.org Such studies are crucial for understanding its clearance and potential for accumulation or the formation of active metabolites.

The integration of data from both proteomics and metabolomics can offer a systems-level view of the biological consequences of exposure to Δ⁴⁽⁸⁾-iso-THC, providing a more complete picture than traditional toxicological assays alone.

Optimization of Synthetic Routes for High-Purity Research-Grade Material

The availability of high-purity Δ⁴⁽⁸⁾-iso-THC is a prerequisite for conducting meaningful pharmacological and toxicological research. Currently, Δ⁴⁽⁸⁾-iso-THC is primarily known as a byproduct of the acid-catalyzed cyclization of cannabidiol (B1668261) (CBD) to produce Δ⁸-THC. caymanchem.comacs.orgprojectcbd.org The formation of Δ⁴⁽⁸⁾-iso-THC and other isomers is influenced by various factors, including the choice of acid, solvent, reaction temperature, and duration. acs.org

For instance, studies have shown that using boron trifluoride etherate (BF₃·OEt₂) can lead to the formation of Δ⁸-iso-THC as a significant side product. caymanchem.comacs.org The reaction conditions can be tuned to either favor or minimize the production of these isomers. Research into the reaction kinetics has shown that different acids and solvents can significantly alter the product distribution. acs.org

Future research should focus on optimizing these synthetic routes to achieve two distinct goals:

Maximizing the yield of Δ⁴⁽⁸⁾-iso-THC to produce sufficient quantities of high-purity material for research purposes. This would involve a systematic exploration of different catalysts, solvents, and reaction parameters to selectively favor the formation of this specific isomer.

Minimizing the formation of Δ⁴⁽⁸⁾-iso-THC and other byproducts in the synthesis of Δ⁸-THC to improve the safety profile of commercial products.

The development of efficient purification techniques, such as advanced chromatographic methods, will also be crucial for isolating research-grade Δ⁴⁽⁸⁾-iso-THC from complex reaction mixtures.

Exploration of Delta4(8)-iso-THC as a Research Tool for Fundamental Biological Inquiry

While Δ⁴⁽⁸⁾-iso-THC is often viewed as an unwanted byproduct, its unique chemical structure presents an opportunity for its use as a research tool in fundamental biological inquiry. Although it is reportedly not psychoactive, very little is known about its broader pharmacological profile. wa.gov The availability of a pure analytical standard for Δ⁴⁽⁸⁾-iso-THC now makes it possible to investigate its biological activities in a controlled manner. caymanchem.com

Key research questions to explore include:

Does Δ⁴⁽⁸⁾-iso-THC interact with cannabinoid receptors (CB1 and CB2) or other cellular targets?

Does it exhibit any agonist, antagonist, or allosteric modulatory activity at these receptors?

Could it have unique therapeutic properties, such as anti-inflammatory or neuroprotective effects, that are distinct from other cannabinoids?

How does its metabolic fate and toxicological profile compare to that of Δ⁸-THC and Δ⁹-THC?

By systematically characterizing the pharmacological and toxicological properties of Δ⁴⁽⁸⁾-iso-THC, researchers can not only assess the risks associated with its presence in consumer products but also potentially uncover novel biological activities and therapeutic applications.

Addressing Research Gaps in the Pharmacology of Synthetic Byproducts

The proliferation of semi-synthetic cannabinoids has outpaced the scientific understanding of their pharmacological effects and safety profiles. researchgate.netnih.gov Δ⁴⁽⁸⁾-iso-THC is just one of several byproducts that can be formed during the synthesis of Δ⁸-THC from CBD, with others including Δ⁸-iso-THC, iso-tetrahydrocannabifuran (iso-THCBF), and olivetol (B132274). preprints.orgmdpi.comnih.gov A significant research gap exists regarding the pharmacology and toxicology of these compounds. projectcbd.org

Future research must prioritize closing these knowledge gaps to protect public health. This includes:

Systematic toxicological screening of all major byproducts found in commercial Δ⁸-THC products.

In-depth pharmacological characterization to determine their mechanisms of action and potential for biological activity.

Studies on the synergistic or antagonistic effects of these byproducts when present in combination with Δ⁸-THC and other cannabinoids.

Development of analytical methods to routinely screen for a wide range of these byproducts in consumer products.

Addressing these research gaps is essential for establishing a scientific basis for the regulation and quality control of semi-synthetic cannabinoid products.

Q & A

Q. How can researchers ensure reproducibility in this compound studies given variability in cannabis-derived products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.